2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol

Lipophilicity Membrane Permeability ADME

2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS 1250227-82-7) is a tertiary aminoalcohol building block with the molecular formula C11H15Cl2NO and a molecular weight of 248.15 g/mol. It is characterized by a 3,4-dichlorobenzyl group linked to an N-ethyl-N-hydroxyethyl amine moiety.

Molecular Formula C11H15Cl2NO
Molecular Weight 248.15 g/mol
Cat. No. B7862925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol
Molecular FormulaC11H15Cl2NO
Molecular Weight248.15 g/mol
Structural Identifiers
SMILESCCN(CCO)CC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C11H15Cl2NO/c1-2-14(5-6-15)8-9-3-4-10(12)11(13)7-9/h3-4,7,15H,2,5-6,8H2,1H3
InChIKeyPPPGFMBEWNWVSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS 1250227-82-7): Physicochemical and Structural Baseline for Procurement


2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol (CAS 1250227-82-7) is a tertiary aminoalcohol building block with the molecular formula C11H15Cl2NO and a molecular weight of 248.15 g/mol . It is characterized by a 3,4-dichlorobenzyl group linked to an N-ethyl-N-hydroxyethyl amine moiety. Key predicted physicochemical properties include a boiling point of 335.4±32.0 °C, a density of 1.238±0.06 g/cm³, an acid dissociation constant (pKa) of 14.69±0.10, and a calculated partition coefficient (LogP) of 2.8076 . The compound is typically available at a purity of 95% or higher .

Procurement Precision for 2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol: Why N-Alkyl Chain and Chlorine Regioisomerism Defy Simple Interchangeability


Substitution with closely related aminoalcohols—such as the non-ethylated analog (CAS 40172-06-3), the N-methyl variant (CAS 1249407-34-8), or the 2,4-dichloro regioisomer (CAS 1247157-27-2)—is not trivial. The specific N-ethyl substitution on 2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol alters key molecular properties including lipophilicity (LogP), conformational flexibility (rotatable bond count), and basicity (pKa), which collectively impact solubility, membrane permeability, and potential target engagement [1]. Furthermore, the 3,4-dichloro substitution pattern on the benzyl ring is a recognized pharmacophore associated with distinct antimicrobial activity profiles, a feature not directly transferable to other positional isomers . Therefore, utilizing an off-target analog can introduce uncontrolled variables into a research program, undermining SAR consistency and experimental reproducibility.

2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol: A Quantitative Comparator Analysis for Informed Scientific Selection


Elevated Lipophilicity (LogP) for Enhanced Membrane Permeability Relative to Non-Ethyl and Methyl Analogs

The presence of the N-ethyl group on the target compound increases its lipophilicity compared to the unsubstituted (N-H) and N-methyl analogs. This structural feature is quantitatively reflected in a higher computed LogP value, which is a critical determinant of passive membrane diffusion. The target compound exhibits a LogP of 2.8076, representing a significant increase from the LogP of 2.4662 for the N-H analog (CAS 40172-06-3) and 2.4175 for the N-methyl analog (CAS 1249407-34-8) [1].

Lipophilicity Membrane Permeability ADME

Increased Conformational Flexibility via Higher Rotatable Bond Count

The N-ethyl substitution on the target compound introduces an additional degree of conformational freedom relative to the unsubstituted N-H analog. The target compound possesses 5 rotatable bonds, whereas the N-H analog (CAS 40172-06-3) has only 4 rotatable bonds [1]. This structural difference may be critical for achieving the specific binding conformation required for interaction with certain biological targets.

Conformational Analysis Molecular Docking Structure-Activity Relationship

Regioisomer-Specific Boiling Point as a Proxy for Intermolecular Interaction Strength

The boiling point of 2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol (335.4±32.0 °C) differs from that of its 2,4-dichloro positional isomer (333.5±32.0 °C) [1][2]. This approximately 1.9 °C difference, while modest, is a direct consequence of the distinct dipole moment and molecular packing arrangement imposed by the specific chlorine substitution pattern. This difference can be exploited for purification or analytical separation.

Thermophysical Properties Process Chemistry Purification

The 3,4-Dichlorobenzyl Moiety: A Privileged Scaffold for Antimicrobial Activity

Compounds containing a 3,4-dichlorobenzyl group are recognized in the literature for exhibiting potent bactericidal activity. A structure-activity relationship (SAR) study on a series of novel antiseptics concluded that among various derivatives, those containing the 3,4-dichlorobenzyl moiety displayed particularly high bactericidal activity . This class-level inference suggests that 2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol, which incorporates this specific moiety, is a rational starting point for antimicrobial research. While direct MIC data for this exact compound is not available in the primary literature, the presence of this privileged pharmacophore differentiates it from analogs lacking this specific substitution pattern.

Antimicrobial Pharmacophore Drug Discovery

Strategic Deployment of 2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol: Application Scenarios Driven by Quantitative Evidence


Scaffold for CNS-Targeted Probe Design Requiring Enhanced Passive Permeability

Given its elevated LogP value of 2.8076 relative to the N-H analog (LogP 2.4662), 2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol is a superior choice for designing molecular probes intended to cross lipid bilayers, such as the blood-brain barrier or cell membranes in central nervous system (CNS) research. This property, supported by quantitative comparison [1], can be exploited to synthesize analogs with improved cellular uptake and intracellular target engagement.

Aminoalcohol Building Block for Flexible Ligand Synthesis in SAR Campaigns

The presence of 5 rotatable bonds confers greater conformational adaptability to this molecule compared to its N-H analog. This characteristic is valuable in medicinal chemistry for exploring structure-activity relationships, as it provides a more flexible scaffold that can adopt multiple binding conformations to optimize interactions with diverse biological targets [1].

Precursor for Synthesizing 3,4-Dichlorobenzyl-Derived Antimicrobial Candidates

The 3,4-dichlorobenzyl moiety is a privileged pharmacophore associated with potent bactericidal effects, as demonstrated in class-level SAR studies [1]. This makes 2-[(3,4-Dichloro-benzyl)-ethyl-amino]-ethanol a rational and strategically valuable precursor for synthesizing a focused library of novel antimicrobial agents, particularly for screening against Gram-positive pathogens.

Analytical Standard for Regioisomer Differentiation in Quality Control

The distinct boiling point of 335.4±32.0 °C differentiates this 3,4-dichloro regioisomer from its 2,4-dichloro counterpart (bp 333.5±32.0 °C) [1]. This property is highly relevant for analytical chemistry and process development, where this compound can serve as a reference standard in GC or HPLC methods designed to identify and quantify specific regioisomers in complex mixtures, ensuring material purity and identity.

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